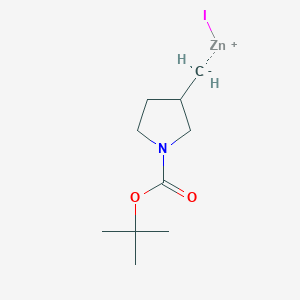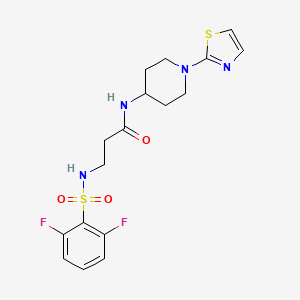
3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a chemical entity that appears to be designed for biological activity, given the presence of a sulfonamide group, which is commonly found in antimicrobial agents, and a piperidine ring, which is often seen in pharmaceuticals. The specific structure suggests potential use in medicinal chemistry, possibly as an antimicrobial agent or in cancer imaging, as indicated by the related compounds in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another related compound was synthesized from 2,6-difluorobenzoic acid and an amino-hydroxypyrazole in a multi-step process . These methods suggest that the synthesis of the compound would likely involve similar multi-step reactions, possibly including activation of a fluorobenzene derivative, formation of a piperidine intermediate, and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of the compound includes a difluorophenyl ring, which is known to influence the electronic properties of the molecule due to the electronegativity of fluorine atoms . The presence of a sulfonamide group is significant as it is a common moiety in drugs with antimicrobial properties . The piperidine ring, often found in bioactive molecules, could impart flexibility and contribute to the binding affinity of the compound to biological targets .
Chemical Reactions Analysis
The compound's chemical reactivity would likely be influenced by the presence of the sulfonamide group, which can participate in various chemical reactions, including sulfonation and desulfonation . The difluorophenyl ring could undergo electrophilic aromatic substitution, although the presence of the strong electron-withdrawing fluorine atoms would decrease the reactivity of the ring towards such reactions . The piperidine moiety could be involved in cycloaddition reactions, as seen in the synthesis of related piperidin-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The difluorophenyl ring would contribute to the compound's lipophilicity, potentially affecting its solubility and permeability . The sulfonamide group could enhance water solubility due to its potential for hydrogen bonding . The piperidine ring could affect the compound's basicity, which might influence its pharmacokinetic properties, such as absorption and distribution . The overall molecular architecture, including the presence of the thiazolyl group, would play a role in the compound's conformational stability and its interaction with biological targets.
Scientific Research Applications
Alzheimer's Disease Research
- A series of N-substituted derivatives of a related compound was synthesized to evaluate new drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment, showcasing the potential of these compounds in neurodegenerative disease research (Rehman et al., 2018).
Antimicrobial Activity
- Derivatives of a similar compound were prepared and evaluated in vitro for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants, indicating the utility of such molecules in agricultural and antimicrobial research (Vinaya et al., 2009).
Anticonvulsant Agents
- Heterocyclic compounds containing a sulfonamide moiety were synthesized and evaluated for anticonvulsant activity, showing potential applications in epilepsy and seizure disorder research (Farag et al., 2012).
Anticancer Activity
Novel heterocyclic sulfonamides were synthesized and evaluated as in-vitro anti-breast cancer cell line agents, highlighting the potential for cancer research and treatment development (Debbabi et al., 2016).
Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents, further emphasizing the role these compounds can play in developing new cancer therapies (Rehman et al., 2018).
properties
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S2/c18-13-2-1-3-14(19)16(13)28(25,26)21-7-4-15(24)22-12-5-9-23(10-6-12)17-20-8-11-27-17/h1-3,8,11-12,21H,4-7,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOKPULFHBVDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-difluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)
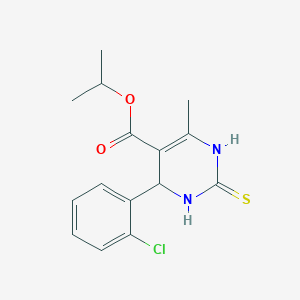
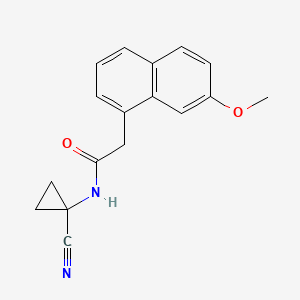
![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

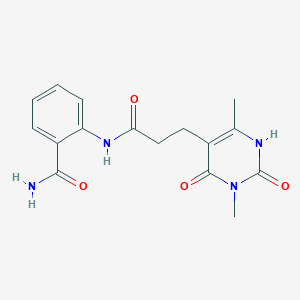
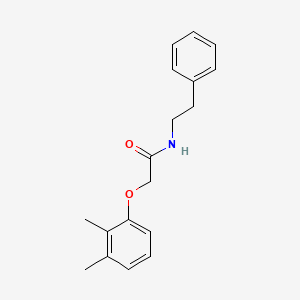
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2517064.png)
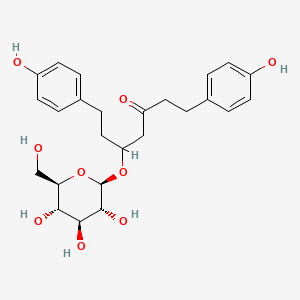
![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)
